Microfluidic Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Achieves 90.4% Yield, a 1.5-Fold Improvement Over Traditional Batch Condensation Methods
A micro-reaction system utilizing continuous flow technology achieved a yield of 90.4% for the target compound 4-amino-2-methylpyrimidine-5-carbonitrile, with a conversion rate of 99% for the starting material (dimethylaminomethylene)malononitrile [1]. This represents a substantial improvement over traditional batch condensation methods employing ethoxymethylene malonate, which typically yield only 60% [2].
| Evidence Dimension | Synthetic Yield of 4-Amino-2-methylpyrimidine-5-carbonitrile |
|---|---|
| Target Compound Data | 90.4% yield (continuous flow micro-reaction system) |
| Comparator Or Baseline | 60% yield (traditional batch condensation of ethoxymethylene malonate with acetamidine hydrochloride) |
| Quantified Difference | 30.4 percentage point absolute increase; 1.5-fold relative improvement |
| Conditions | Target: Acetamidine hydrochloride and (dimethylaminomethylene)malononitrile in a continuous flow micro-mixer/oscillating microchannel reactor; Comparator: Batch reaction of ethoxymethylene malonate and acetamidine hydrochloride |
Why This Matters
This significant yield enhancement directly reduces raw material costs and waste, making the compound more economically viable for large-scale procurement in vitamin B1 manufacturing.
- [1] US Patent 11554355. Micro reaction system and method for preparing 2-methyl-4-amino-5-cyanopyrimidine using same. 2022. View Source
- [2] German Patent No. 671787; French Patent No. 819596; Norwegian Patent No. 59015; Swiss Patent Nos. 193951 and 193952 (cited within US 11554355). View Source
